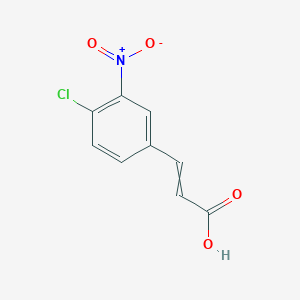

3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid is an organic compound characterized by a chloro and nitro group on a phenyl ring, attached to a prop-2-enoic acid moiety

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-chloro-3-nitrophenol as the starting material.

Reaction Steps: The compound undergoes a series of reactions including esterification, halogenation, and nitration to introduce the desired functional groups.

Conditions: Reactions are often carried out under controlled temperatures and acidic or basic conditions to ensure the correct formation of the compound.

Industrial Production Methods:

Batch Processing: Large-scale production often involves batch processing where the compound is synthesized in large reactors.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Types of Reactions:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can be used to modify the nitro group to an amine.

Substitution: Substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like tin and hydrochloric acid are often used.

Substitution: Halogenation reactions typically use bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and hydroxylamines.

Substitution Products: Halogenated derivatives of the phenyl ring.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes. Medicine: Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

4-Chloro-3-nitrophenol: Similar structure but lacks the prop-2-enoic acid group.

3-Nitrobenzoic acid: Similar nitro group placement but different aromatic ring substitution.

This comprehensive overview highlights the significance of 3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid, also known as 4-chloro-3-nitrocinnamic acid, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₆ClNO₄

- Molecular Weight : 227.60 g/mol

- Melting Point : 187 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has been investigated for its efficacy against various bacterial strains, demonstrating potential as an antibacterial agent. The compound's mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can disrupt microbial cell functions.

Antioxidant Effects

The compound also shows promising antioxidant properties , which are crucial for combating oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and modulate oxidative pathways, thereby providing protective effects against cellular damage.

Anticancer Potential

In addition to its antimicrobial and antioxidant activities, this compound has been explored for its anticancer properties . Studies have shown that it can inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MCF-7 and MDA-MB-231 cell lines). The compound's IC50 values indicate its effectiveness in reducing cell viability at relatively low concentrations .

The biological effects of this compound can be summarized as follows:

- Enzyme Interaction : The compound may bind to specific enzymes, inhibiting or activating their activity.

- Receptor Modulation : It interacts with cellular receptors, influencing various signaling pathways involved in inflammation and cancer progression.

- Gene Expression Alteration : The compound has been shown to affect the transcriptional activity of genes associated with cell survival and proliferation .

Case Studies and Experimental Data

-

Antimicrobial Activity :

- A study reported that this compound effectively inhibited the growth of multiple bacterial strains, with a minimum inhibitory concentration (MIC) demonstrating its potential as a therapeutic agent against infections.

-

Antioxidant Activity :

- In vitro assays indicated that the compound significantly reduced oxidative stress markers in cultured cells, suggesting its utility in preventing oxidative damage associated with various diseases.

- Anticancer Activity :

Summary Table of Biological Activities

| Biological Activity | Mechanism | IC50 Values |

|---|---|---|

| Antimicrobial | Disruption of microbial function | Variable by strain |

| Antioxidant | Scavenging free radicals | Not specified |

| Anticancer | Induction of apoptosis | MCF-7: ~5 µM |

| MDA-MB-231: ~8 µM |

Propiedades

IUPAC Name |

3-(4-chloro-3-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO4/c10-7-3-1-6(2-4-9(12)13)5-8(7)11(14)15/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDALTIMHOITIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871538 |

Source

|

| Record name | 3-(4-Chloro-3-nitrophenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.